molecular formula C21H30N2O6 B8189494 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate

Cat. No.: B8189494
M. Wt: 406.5 g/mol
InChI Key: XETAHUUYGCKWIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate is a complex organic compound with the molecular formula C21H30N2O6 and a molecular weight of 406.48 g/mol . This compound is characterized by its piperidine ring structure, which is substituted with tert-butoxycarbonylamino, benzyl ester, and ethyl ester groups. It is primarily used in chemical synthesis and research applications.

Preparation Methods

The synthesis of 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate undergoes various chemical reactions, including:

Scientific Research Applications

1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of drug candidates and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The ester groups can undergo hydrolysis or substitution, leading to the formation of active intermediates that interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Similar compounds to 1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-O-benzyl 4-O-ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O6/c1-5-27-18(24)16-11-12-23(13-17(16)22-19(25)29-21(2,3)4)20(26)28-14-15-9-7-6-8-10-15/h6-10,16-17H,5,11-14H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETAHUUYGCKWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCN(CC1NC(=O)OC(C)(C)C)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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